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1,2,4-Trithiapentane - 105633-23-6

1,2,4-Trithiapentane

Catalog Number: EVT-14474261
CAS Number: 105633-23-6
Molecular Formula: C2H6S3
Molecular Weight: 126.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,2,4-Trithiapentane, also known as bis(methylthio)methane, is an organosulfur compound with the molecular formula C3H8S2\text{C}_3\text{H}_8\text{S}_2. It belongs to the class of dithioacetals and is characterized by the presence of sulfur atoms in its structure. The compound is primarily recognized for its applications in the food industry as a flavoring agent and in various scientific research contexts.

Source and Classification

1,2,4-Trithiapentane is classified under organosulfur compounds, specifically as a dithioacetal. It is produced through various synthetic methods and can be derived from natural sources or synthesized in laboratories. The compound is identified by its CAS number 1618-26-4 and is documented in chemical databases such as the NIST Chemistry WebBook and ChemBK .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1,2,4-trithiapentane typically involves several methods:

  • Condensation Reactions: One common method includes the reaction of formaldehyde with dimethyl sulfide under acidic conditions, leading to the formation of bis(methylthio)methane.
  • Electrochemical Methods: Recent advancements have introduced electrochemical techniques that allow for the synthesis of thioethers and dithioacetals from readily available precursors .

These methods are favored for their efficiency and mild reaction conditions, which minimize by-products and enhance yield.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1,2,4-trithiapentane consists of a central carbon atom bonded to two methylthio groups. The structural formula can be represented as:

CH3SCH2SCH3\text{CH}_3\text{S}\text{CH}_2\text{S}\text{CH}_3

Key structural data include:

  • Molecular Weight: 108.23 g/mol
  • Density: 1.059 g/cm³ at 25°C
  • Melting Point: 148 °C
  • Boiling Point: 147 °C .
Chemical Reactions Analysis

Reactions and Technical Details

1,2,4-Trithiapentane participates in various chemical reactions typical of organosulfur compounds:

  • Nucleophilic Substitution: The sulfur atoms can act as nucleophiles in substitution reactions.
  • Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

These reactions are significant in organic synthesis, particularly in creating more complex sulfur-containing compounds.

Mechanism of Action

Process and Data

The mechanism of action for 1,2,4-trithiapentane primarily revolves around its reactivity due to the presence of sulfur atoms. These atoms can facilitate various nucleophilic attacks or serve as leaving groups in substitution reactions. For example, when subjected to oxidative conditions, the sulfur atoms may undergo transformation into sulfoxides or sulfones, altering the compound's reactivity profile .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear liquid
  • Solubility: Immiscible with water
  • Flash Point: 43.9 °C
  • Vapor Pressure: Approximately 5.7 mmHg at 25°C .

Chemical Properties

1,2,4-Trithiapentane exhibits flammable characteristics and is classified as an irritant. Proper safety measures should be employed when handling this compound due to its potential hazards .

Applications

Scientific Uses

The primary applications of 1,2,4-trithiapentane include:

  • Flavoring Agent: Widely used in the food industry for its unique flavor profile.
  • Chemical Synthesis: Acts as a precursor or reagent in organic synthesis processes involving sulfur-containing compounds.
  • Research Applications: Utilized in studies related to organosulfur chemistry and its biological implications .
Biosynthesis and Metabolic Pathways of 2,4-Dithiapentane in Natural Systems

Microbial Synthesis Pathways in Truffle-Associated Microbiomes

2,4-Dithiapentane (bis(methylthio)methane) is primarily biosynthesized through complex interactions within truffle-associated microbial communities. Research demonstrates that bacterial symbionts, particularly α-Proteobacteria (Bradyrhizobiaceae, Rhizobiaceae) and Bacteroidetes, dominate the truffle microbiome and are responsible for the majority of volatile sulfur compound production in Tuber magnatum and Tuber borchii [7]. These bacteria reach densities of 10⁶–10⁹ cells per gram (dry weight) in truffle fruiting bodies, creating a microbial bioreactor conducive to sulfur metabolism. Fluorescence in situ hybridization studies confirm bacterial localization within the gleba (inner flesh) and peridium (outer layer) of maturing truffles [7].

The nitrogen fixation capabilities of certain bacterial groups (e.g., Rhizobiales) may contribute to precursor availability. nif genes encoding nitrogenase enzymes have been identified in Tuber melanosporum-associated bacteria, suggesting a potential metabolic link between nitrogen assimilation and sulfur volatile production [7]. Post-harvest, bacterial community shifts significantly alter 2,4-dithiapentane profiles. During storage, populations of Firmicutes and Actinobacteria increase while Proteobacteria decrease, directly impacting aroma development and stability [7].

Table 1: Microbial Contributors to 2,4-Dithiapentane Biosynthesis in Truffles

Truffle SpeciesDominant Microbial GroupsRelative Contribution to Volatile ProductionKey Environmental Influences
Tuber magnatumα-Proteobacteria, BacteroidetesPrimary (80-95%)Maturation stage, soil microbiota
Tuber borchiiBacteroidetes, β-ProteobacteriaPrimary (70-90%)Post-harvest storage conditions
Tuber melanosporumα-ProteobacteriaModerate (40-60%)Brûlé microbiota, harvest timing
Tuber aestivumYeasts (Debaryomyces)Minor (<20%)Soil pH, host tree exudates

Enzymatic Mechanisms in Fungal Secondary Metabolite Production

The enzymatic machinery for 2,4-dithiapentane biosynthesis involves specialized bacterial enzymes rather than truffle-derived pathways. Isotope labeling studies (¹³C) confirm that amino acid catabolism via the Ehrlich pathway serves as the principal route for precursor generation [2]. In this pathway, methionine undergoes transamination to form 4-methylthio-2-oxobutanoic acid, which is subsequently decarboxylated to 3-methylthiopropionaldehyde. This aldehyde intermediate is then converted to methanethiol (CH₃SH) through a demethiolase reaction [7].

Key enzymatic transformations involve:

  • Transaminases: PLP-dependent enzymes that deaminate methionine to 4-methylthio-2-oxobutanoate
  • Decarboxylases: Generate 3-(methylthio)propanal from α-keto acid intermediates
  • Demethiolases: Cleave 3-(methylthio)propanal into methanethiol and acetaldehyde
  • Methyltransferases: Utilize S-adenosylmethionine (SAM) for methylation reactions

Bacterial isolates from T. borchii fruiting bodies demonstrate enhanced methionine γ-lyase activity, directly converting methionine to methanethiol, ammonia, and α-ketobutyrate. This enzyme exhibits optimal activity at pH 7.5-8.0 and 30°C—conditions mirroring the truffle gleba environment during maturation [7]. The methanethiol then undergoes non-enzymatic condensation with formaldehyde (derived from plant pectin demethylation or fungal one-carbon metabolism) to form 2,4-dithiapentane [1] [6].

Role of Methyl Mercaptan and Formaldehyde Condensation in Abiotic Synthesis

Industrial production of 2,4-dithiapentane exploits acid-catalyzed condensation between methanethiol (methyl mercaptan) and formaldehyde, mirroring abiotic formation pathways that occur in natural systems. The reaction proceeds as follows [1] [6]:2 CH₃SH + H₂C=O → CH₃SCH₂SCH₃ + H₂O

Methyl mercaptan (CH₃SH) originates from both biotic and abiotic sources:

  • Microbial degradation: Sulfur-containing amino acids via bacterial methionine γ-lyase
  • Geothermal activity: Volcanic emissions and hot spring outgassing
  • Anaerobic decomposition: Marine sediments and wetland ecosystems

Formaldehyde (H₂C=O) in natural systems derives primarily from:

  • Plant cell wall degradation: Demethylation of pectin during truffle maturation
  • Atmospheric oxidation: Photooxidation of methane and other hydrocarbons
  • Fungal metabolism: One-carbon metabolic pathways in Tuber mycelia

The abiotic condensation occurs spontaneously under acidic conditions (pH 3.5-5.0) prevalent in truffle gleba. This reaction demonstrates temperature dependence, accelerating significantly above 25°C. Industrial synthesis typically employs mineral acid catalysts (H₂SO₄ or HCl) at 50-80°C, achieving yields >90% within 2 hours [1]. Natural formation occurs more slowly over days to weeks during truffle maturation.

Table 2: Comparison of Biotic vs. Abiotic 2,4-Dithiapentane Synthesis

ParameterBiotic Synthesis (Microbial)Abiotic Synthesis
Primary PrecursorsL-Methionine, atmospheric sulfateMethyl mercaptan, formaldehyde
CatalystsMethionine γ-lyase, transaminasesH⁺ ions (acidic environment)
Optimal ConditionspH 7.0-8.0, 15-25°CpH 3.5-5.0, 25-40°C
Reaction Rate0.2-1.5 μmol/g/day5-20 μmol/g/hour
ByproductsAmmonia, α-ketobutyrate, CO₂Water, dimethyl disulfide
Isotopic Signature (δ¹³C)-20‰ to -28‰ (C3 plant-derived)-28‰ to -35‰ (petroleum-derived) [6] [10]

Comparative Analysis of Biosynthetic Routes Across Tuber Species

Significant interspecies variation exists in 2,4-dithiapentane biosynthesis among economically important truffles. Tuber magnatum (Italian white truffle) produces the highest concentrations naturally (50-300 ppm in gleba), followed by T. borchii (bianchetto truffle, 20-150 ppm), while T. melanosporum (Périgord black truffle) and T. aestivum (summer truffle) produce minimal amounts (<5 ppm) [6] [10]. These differences correlate with distinct microbiome compositions:

  • T. magnatum: Dominated by α-Proteobacteria (85% relative abundance) with high methionine catabolism genes
  • T. borchii: Enriched in Bacteroidetes (30%) and β-Proteobacteria (25%) possessing methionine γ-lyase
  • T. melanosporum: Actinobacteria-rich microbiome lacking significant sulfur-volatile production capacity

Strain-level differences within species further impact biosynthesis efficiency. Axenic cultures of nine T. borchii strains showed >100-fold variation in sulfur volatile production when supplemented with methionine [2]. Genetic markers for enhanced 2,4-dithiapentane production include:

  • mgl gene: Encoding methionine γ-lyase (present in 60% of T. magnatum isolates)
  • amt gene: Ammonium transporter for nitrogen regulation of amino acid metabolism
  • cysK gene: Cysteine synthase influencing sulfur flux

Environmental factors significantly modulate expression of these biosynthetic pathways. Soil sulfate availability directly correlates with 2,4-dithiapentane concentrations in T. magnatum, while temperature fluctuations during maturation affect volatile profiles more dramatically in T. borchii. Post-harvest, T. borchii shows rapid 2,4-dithiapentane degradation (40% loss at 72 hours), whereas T. magnatum maintains stable levels due to protective gleba matrix effects [7] [10]. These species-specific biosynthetic and stabilization mechanisms explain aroma differences in natural truffles and their commercial derivatives.

Compounds Mentioned in Article:

  • 2,4-Dithiapentane
  • Methyl mercaptan
  • Formaldehyde
  • Methionine
  • 4-Methylthio-2-oxobutanoic acid
  • 3-Methylthiopropionaldehyde
  • S-adenosylmethionine
  • Dimethyl disulfide
  • Methanethiol
  • 2-Oxo-4-hydroxybutyrate

Properties

CAS Number

105633-23-6

Product Name

1,2,4-Trithiapentane

IUPAC Name

disulfanyl(methylsulfanyl)methane

Molecular Formula

C2H6S3

Molecular Weight

126.3 g/mol

InChI

InChI=1S/C2H6S3/c1-4-2-5-3/h3H,2H2,1H3

InChI Key

WALSYGWNKQSQFW-UHFFFAOYSA-N

Canonical SMILES

CSCSS

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